molecular formula C7H9ClN2O B1395778 2-Chloro-6-ethoxypyridin-4-amine CAS No. 904311-14-4

2-Chloro-6-ethoxypyridin-4-amine

Cat. No.: B1395778
CAS No.: 904311-14-4
M. Wt: 172.61 g/mol
InChI Key: WOMCVZKTPXWGFM-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxypyridin-4-amine is a heterocyclic organic compound with a pyridine ring substituted with a chlorine atom at the second position, an ethoxy group at the sixth position, and an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxypyridin-4-amine typically involves the following steps:

    Nitration: Pyridine is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amino group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction using ethanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxypyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amino group can be reduced to form corresponding amines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Pyridine derivatives with reduced functional groups.

Scientific Research Applications

2-Chloro-6-ethoxypyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxypyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethoxy groups influence the compound’s binding affinity and selectivity towards these targets. The amino group can form hydrogen bonds, enhancing the compound’s interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-aminopyridine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    6-Ethoxy-4-aminopyridine:

    2-Chloro-6-methoxypyridin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in steric and electronic effects.

Uniqueness

2-Chloro-6-ethoxypyridin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-6-ethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-7-4-5(9)3-6(8)10-7/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMCVZKTPXWGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704429
Record name 2-Chloro-6-ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904311-14-4
Record name 2-Chloro-6-ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,6-dichloro-pyridin-4-ylamine (1.08 g, 6.6 mmol) in ethanol (1.5 mL) was added sodium ethoxide (2.5 M, 2.7 mL, 6.6 mmol) and the mixture was heated in a sealed tube at 150° C. for 6 h. Water was added, and the mixture was extracted with ethyl acetate. The extracts were concentrated and purified by silica gel flash column eluting with 30% ethyl acetate in hexanes to give the titled compound (1.0 g, 88%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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